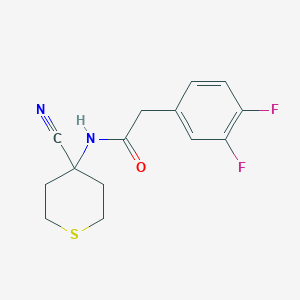
1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H20ClN5O and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine Receptor Ligand Research
1-(2-Chlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea and similar compounds have been studied for their role as ligands at human dopamine receptors. Investigations into the structure-activity relationships revealed that modifications to various parts of the molecule could influence its affinity and selectivity for dopamine receptors. This research suggests potential applications in the development of drugs targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders (Rowley et al., 1997).
Nonlinear Optical Properties
The compound's derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been analyzed for its electro-optic properties, revealing potential applications in nonlinear optics. It exhibited properties suitable for use in optoelectronic device fabrications, with high second and third harmonic generation values compared to urea, suggesting its utility in advanced optical technologies (Shkir et al., 2018).
CB1 Cannabinoid Receptor Interaction
Studies have been conducted on analogues of this compound for their interactions with the CB1 cannabinoid receptor. These compounds have shown the potential to serve as antagonists or inverse agonists for the CB1 receptor, which could have implications for the treatment of disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).
Allosteric Antagonist Research
Research into related compounds has explored their role as allosteric antagonists of the CB1 receptor. Such studies have implications for developing new therapeutic approaches for CNS diseases, as these compounds could provide alternatives to orthosteric antagonists (Wang et al., 2011).
Anticancer Agent Development
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. Some compounds demonstrated significant antiproliferative effects on various cancer cell lines, indicating potential applications as anticancer agents (Feng et al., 2020).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-3-1-2-4-15(14)22-17(24)21-11-13-5-9-23(10-6-13)16-12-19-7-8-20-16/h1-4,7-8,12-13H,5-6,9-11H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNKQVUXDBWRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
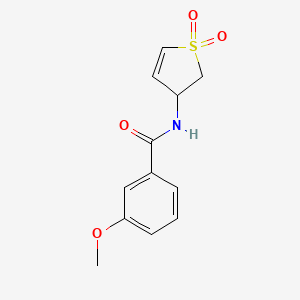
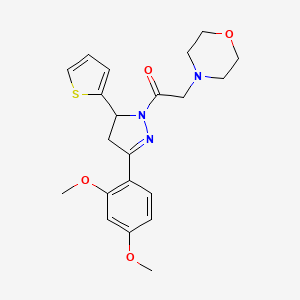
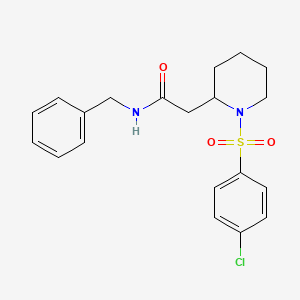

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)
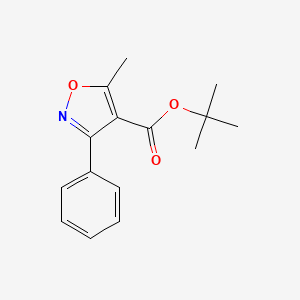
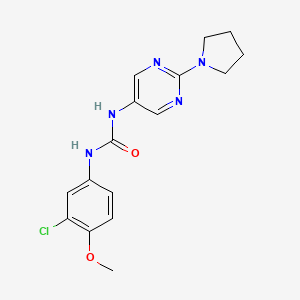
![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)
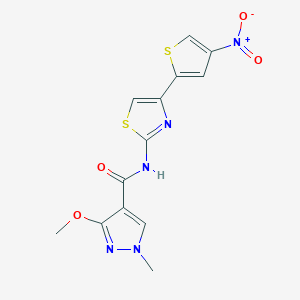
![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)

![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)
